molecular formula C23H24ClN5O2 B5988416 N-{[(5-chloro-2-phenoxyphenyl)amino][(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-2-methylpropanamide

N-{[(5-chloro-2-phenoxyphenyl)amino][(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-2-methylpropanamide

Cat. No.: B5988416
M. Wt: 437.9 g/mol
InChI Key: KHDQOOOELMMNJI-UHFFFAOYSA-N
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Description

N-{[(5-chloro-2-phenoxyphenyl)amino][(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-2-methylpropanamide is a complex organic compound characterized by its unique structure, which includes a chlorinated phenoxyphenyl group and a dimethylpyrimidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[(5-chloro-2-phenoxyphenyl)amino][(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-2-methylpropanamide typically involves multiple steps, including the formation of intermediate compounds. The process often begins with the chlorination of phenoxyphenyl compounds, followed by the introduction of the dimethylpyrimidinyl group through nucleophilic substitution reactions. The final step involves the formation of the amide bond under controlled conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency, often involving the use of catalysts and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{[(5-chloro-2-phenoxyphenyl)amino][(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-2-methylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorinated phenoxyphenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products Formed

    Oxidation: Oxidized phenoxyphenyl derivatives.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted phenoxyphenyl derivatives.

Scientific Research Applications

N-{[(5-chloro-2-phenoxyphenyl)amino][(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-2-methylpropanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical products.

Mechanism of Action

The mechanism of action of N-{[(5-chloro-2-phenoxyphenyl)amino][(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-2-methylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction cascades, gene expression modulation, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-chloro-2-phenoxyphenyl)-2-(6,8-dichloro-4-oxo-3(4H)-quinazolinyl)acetamide
  • 5-chloro-N-((2S,5S,8R)-2,8-dimethyl-3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)-3-phenyl-1H-indole-2-carboxamide

Uniqueness

N-{[(5-chloro-2-phenoxyphenyl)amino][(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-2-methylpropanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and interactions with various biological targets, making it a valuable compound in research and development.

Properties

IUPAC Name

N-[(Z)-N-(5-chloro-2-phenoxyphenyl)-N'-(4,6-dimethylpyrimidin-2-yl)carbamimidoyl]-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24ClN5O2/c1-14(2)21(30)28-23(29-22-25-15(3)12-16(4)26-22)27-19-13-17(24)10-11-20(19)31-18-8-6-5-7-9-18/h5-14H,1-4H3,(H2,25,26,27,28,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHDQOOOELMMNJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N=C(NC2=C(C=CC(=C2)Cl)OC3=CC=CC=C3)NC(=O)C(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NC(=N1)/N=C(/NC2=C(C=CC(=C2)Cl)OC3=CC=CC=C3)\NC(=O)C(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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